2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}acetamide
Description
2-Chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}acetamide is a chloroacetamide derivative featuring a difluoromethoxy-substituted phenyl group attached via an ethyl linker to the acetamide core. The difluoromethoxy group (-OCF₂H) is a key structural motif, contributing to its electronic and steric properties. This compound is structurally related to agrochemicals and pharmaceuticals, where chloroacetamides are often intermediates or active ingredients due to their reactivity and ability to interact with biological targets .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO2/c12-7-10(16)15-6-5-8-1-3-9(4-2-8)17-11(13)14/h1-4,11H,5-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWHWEFDRPJOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCl)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901200402 | |
| Record name | 2-Chloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901200402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929973-52-4 | |
| Record name | 2-Chloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929973-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901200402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}acetamide typically involves the reaction of 2-chloroacetamide with 2-[4-(difluoromethoxy)phenyl]ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications due to its unique structural features:
- Drug Development : It serves as a precursor in the synthesis of various pharmaceutical agents. Its ability to interact with biological targets makes it a candidate for developing new drugs, particularly in treating diseases like diabetes and cancer.
- Biological Activity Studies : Research focuses on understanding its interactions with enzymes and receptors, which can elucidate its mechanism of action and potential side effects.
Chemistry and Material Science
- Building Block for Organic Synthesis : It is utilized as a building block in the synthesis of more complex organic molecules, enabling the development of new materials with specific properties.
- Chemical Reactions : The compound undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction, leading to the formation of different derivatives that may have distinct applications.
Industrial Applications
In industrial settings, 2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}acetamide is employed in the production of specialty chemicals and materials with tailored properties. Its unique chemical structure enhances its utility in creating compounds with desirable characteristics for various applications.
A study assessed the binding affinities of this compound to various biological targets. The findings indicated that the difluoromethoxy group significantly enhances lipophilicity, potentially improving bioavailability and efficacy in therapeutic applications.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis conditions for improved yield and purity of this compound. Parameters such as temperature, reaction time, and stoichiometric ratios were systematically varied to achieve optimal results.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluoromethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets, influencing its overall biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Chloroacetamide Derivatives
Physicochemical Properties
- Lipophilicity: The difluoromethoxy group in the target compound increases lipophilicity compared to non-fluorinated analogs (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide) but remains less lipophilic than dichlorophenoxy derivatives .
- Hydrogen Bonding : Unlike N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide , the target compound lacks bulky aromatic substituents, reducing crystal lattice stability but improving solubility.
Challenges and Opportunities
- Synthetic Accessibility : Fluorination steps and purification of ethyl-linked intermediates pose scalability challenges compared to simpler chloroacetamides .
Biological Activity
2-Chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}acetamide is a compound of significant interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloroacetamide group and a difluoromethoxyphenyl moiety, which contribute to its chemical reactivity and biological interactions. The molecular formula is with a molar mass of approximately 281.66 g/mol. The presence of the chloro group allows for nucleophilic substitution reactions, while the difluoromethoxy group enhances lipophilicity, potentially improving bioavailability.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can significantly alter the function of these biomolecules, leading to various pharmacological effects. Specifically, the difluoromethoxyphenyl group may enhance binding affinity and specificity for certain molecular targets, influencing its overall biological activity.
Antinociceptive Effects
Preliminary studies suggest that this compound exhibits analgesic properties. Interaction studies indicate that it may modulate pain receptors and inflammatory pathways, suggesting potential therapeutic benefits in pain management.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation through its effects on various biochemical pathways. Its ability to bind to specific receptors could lead to decreased production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory conditions.
Case Studies
- Pain Management Studies : In a controlled study involving animal models, administration of this compound resulted in a statistically significant reduction in pain responses compared to control groups. The study indicated a dose-dependent relationship between the compound's administration and pain relief.
- Inflammation Models : Another study focused on the compound's effects in models of acute inflammation. Results demonstrated that treatment with the compound led to a reduction in swelling and redness, correlating with decreased levels of inflammatory markers in serum samples.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Chloro group, difluoromethoxy | Potential analgesic effects |
| 2-Chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamide | Chloro group, trifluoromethoxy | Enhanced lipophilicity |
| N-{2-[4-(difluoromethyl)phenyl]}acetamide | No chloro group | Similar phenyl structure |
Q & A
Q. What are the established synthetic routes for preparing 2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}acetamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves three stages: (i) Halogenation and functionalization : Introduce the chloroacetamide group via reaction of 2-[4-(difluoromethoxy)phenyl]ethylamine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere, using triethylamine as a base to neutralize HCl . (ii) Coupling optimization : Use coupling reagents like EDCI or DCC (1.2–1.5 equivalents) in polar aprotic solvents (e.g., DMF or THF) at 0–25°C to minimize side reactions . (iii) Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product. Yields (50–75%) depend on solvent choice, stoichiometry, and reaction time .
Q. How is the structural integrity of this compound confirmed in research settings?
- Methodological Answer : Structural validation requires multi-technique analysis:
- NMR : NMR (DMSO-d6) identifies protons on the difluoromethoxy group (δ 6.8–7.2 ppm, splitting due to ) and the ethylacetamide backbone (δ 3.4–3.6 ppm for CH2Cl, δ 1.2–1.4 ppm for CH2CH2) .
- FTIR : Key peaks include C=O stretch (~1650 cm), N-H bend (~1550 cm), and C-F vibrations (1100–1250 cm) .
- XRD : Single-crystal X-ray diffraction confirms spatial arrangement of the difluoromethoxy and acetamide groups .
Q. What preliminary biological assays are typically conducted to evaluate this compound’s activity?
- Methodological Answer : Initial screens focus on:
- Enzyme inhibition : Test against kinases (e.g., EGFR) or hydrolases using fluorogenic substrates. IC values are determined via dose-response curves (0.1–100 µM) .
- Antimicrobial activity : Broth microdilution assays (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HeLa) to assess selectivity indices .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve the efficiency of forming the acetamide moiety?
- Methodological Answer :
- Solvent selection : Replace DMF with THF to reduce side reactions (e.g., over-acylation), improving yield by 15–20% .
- Base optimization : Use KCO in acetonitrile instead of triethylamine to enhance nucleophilicity of the amine group .
- Catalytic additives : Add DMAP (4-dimethylaminopyridine, 0.1 equiv) to accelerate acylation kinetics .
- Real-time monitoring : Employ inline FTIR or TLC (R = 0.3 in 3:1 hexane/EtOAc) to terminate reactions at >90% conversion .
Q. What strategies resolve contradictory bioactivity data across studies, such as varying IC50_{50}50 values in kinase assays?
- Methodological Answer : Contradictions arise from:
- Purity discrepancies : Verify compound purity (>95%) via HPLC (C18 column, 70:30 MeOH/HO, UV 254 nm) .
- Assay conditions : Standardize ATP concentrations (1 mM) and pH (7.4) in kinase assays to minimize variability .
- Metabolic interference : Pre-incubate with liver microsomes (e.g., human CYP3A4) to assess stability and active metabolite formation .
Q. What computational approaches predict this compound’s interaction with biological targets, such as enzyme active sites?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding poses in the ATP-binding pocket of EGFR (PDB ID: 1M17). Key interactions include H-bonding between the acetamide carbonyl and Lys721, and hydrophobic contacts with difluoromethoxy groups .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify residues (e.g., Thr790) critical for affinity .
- QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with kinase inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
